N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide
Description
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a structurally complex molecule featuring a naphtho[1,8-ef][1,4]diazepine core fused with a substituted acetamide moiety. The 4-(difluoromethoxy)phenyl substituent distinguishes it from related compounds, as the difluoromethoxy group (-OCHF₂) confers unique electronic and steric properties. Such fluorinated groups are often incorporated to enhance metabolic stability, lipophilicity, and binding affinity in drug discovery contexts.
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c22-21(23)29-14-9-7-13(8-10-14)24-18(27)11-17-20(28)26-16-6-2-4-12-3-1-5-15(25-17)19(12)16/h1-10,17,21,25H,11H2,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWSRKRPSHRAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(C(=O)NC3=CC=C2)CC(=O)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide typically involves multiple steps:
Formation of the Tetrahydronaphthodiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the naphthodiazepine ring system.
Introduction of the Difluoromethoxyphenyl Group: This step can be achieved through nucleophilic substitution reactions where a difluoromethoxyphenyl halide reacts with an amine or other nucleophile.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and diazepine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Molecular Weight and Lipophilicity
Acidity and Ionization
- The methylphenyl analog has a predicted pKa of 14.20, indicating low acidity and minimal ionization at physiological pH. The difluoromethoxy group’s electron-withdrawing nature may lower the pKa slightly compared to ethoxy or methyl, increasing acidity and altering bioavailability.
Pharmacological Implications
Metabolic Stability
Binding Affinity
Comparison with Non-Diazepine Analogs
- Compounds like 2-{4-[(5-(difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide () share the difluoromethoxy group but employ a benzimidazole-sulfinyl core, suggesting divergent biological targets.
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a difluoromethoxy group attached to a phenyl ring and is linked to a diazepine derivative through an acetamide bond. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19F2N3O3 |
| Molecular Weight | 379.36 g/mol |
| CAS Number | 894019-51-3 |
The biological activity of this compound is believed to involve interactions with specific molecular targets. The difluoromethoxy group enhances the compound's lipophilicity and may influence its binding affinity to various receptors or enzymes. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent research indicates that compounds similar to this one can inhibit cell proliferation in various cancer cell lines. For instance:
- MCF-7 Cell Line : Studies have shown that related compounds can induce cytotoxicity against breast cancer cells (IC50 values ranging from 10 to 30 µM) .
Antimicrobial Activity
In vitro tests have demonstrated that compounds containing the difluoromethoxy group exhibit moderate antimicrobial effects against several bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
Research Findings
A series of studies have been conducted to evaluate the biological activities of this compound and its analogs:
- Cytotoxicity Studies : Various analogs were tested against cancer cell lines such as MCF-7 and Hek293-T cells. Results indicated significant cytotoxicity with IC50 values ranging from 5 to 25 µM depending on the specific structural modifications .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. For example:
Case Study 1: Anticancer Activity in MCF-7 Cells
A study focused on the anticancer properties of a related compound revealed that treatment with varying concentrations resulted in significant reduction in cell viability. The study highlighted the importance of structural features such as the difluoromethoxy group in enhancing biological activity.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
